N-{1-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]ethyl}benzamide N-{1-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]ethyl}benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14529772
InChI: InChI=1S/C19H19N3O/c1-3-13-22-17-12-8-7-11-16(17)21-18(22)14(2)20-19(23)15-9-5-4-6-10-15/h3-12,14H,1,13H2,2H3,(H,20,23)
SMILES:
Molecular Formula: C19H19N3O
Molecular Weight: 305.4 g/mol

N-{1-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]ethyl}benzamide

CAS No.:

Cat. No.: VC14529772

Molecular Formula: C19H19N3O

Molecular Weight: 305.4 g/mol

* For research use only. Not for human or veterinary use.

N-{1-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]ethyl}benzamide -

Specification

Molecular Formula C19H19N3O
Molecular Weight 305.4 g/mol
IUPAC Name N-[1-(1-prop-2-enylbenzimidazol-2-yl)ethyl]benzamide
Standard InChI InChI=1S/C19H19N3O/c1-3-13-22-17-12-8-7-11-16(17)21-18(22)14(2)20-19(23)15-9-5-4-6-10-15/h3-12,14H,1,13H2,2H3,(H,20,23)
Standard InChI Key SKDCXCATBQHMRL-UHFFFAOYSA-N
Canonical SMILES CC(C1=NC2=CC=CC=C2N1CC=C)NC(=O)C3=CC=CC=C3

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture and Substituent Analysis

The molecular formula of N-{1-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]ethyl}benzamide is C19H19N3O, with a molecular weight of 305.38 g/mol. The benzimidazole nucleus (C7H6N2) forms the central scaffold, with the N1 position substituted by a prop-2-en-1-yl group (C3H5) and the C2 position bonded to an ethyl-benzamide side chain (C9H10N1O) . Key structural features include:

  • Benzimidazole Core: A planar aromatic system with conjugated π-electrons, enabling interactions with biological targets or materials.

  • Allyl Substituent: The prop-2-en-1-yl group introduces unsaturation (C=C bond), enhancing reactivity for further chemical modifications .

  • Benzamide Moiety: The amide linkage (-NH-C=O) provides hydrogen-bonding capabilities, influencing solubility and target binding .

Stereochemical Considerations

The ethyl linker between the benzimidazole and benzamide groups introduces a chiral center at the carbon bonded to the amide nitrogen. While racemic mixtures are typical in synthetic batches, enantioselective synthesis could yield optically active forms with distinct biological profiles .

Synthetic Strategies and Optimization

Retrosynthetic Analysis

The compound can be synthesized via sequential functionalization of the benzimidazole core:

  • Benzimidazole Formation: Condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions .

  • N-Allylation: Introduction of the prop-2-en-1-yl group using allyl bromide or allyl chloride in the presence of a base .

  • Amide Coupling: Reaction of the 2-ethylamine intermediate with benzoyl chloride using coupling agents like EDCI or HOBt .

Microwave-Assisted Synthesis

Recent advancements in microdroplet synthesis enable rapid benzimidazole formation. For example, protonated carboxylic acids react with o-phenylenediamine in microdroplets (50–150 μm diameter) at accelerated rates (millisecond timescales), yielding benzimidazoles with >90% efficiency . Applying this method:

  • Step 1: React o-phenylenediamine with propiolic acid in a microreactor to form 1H-benzimidazole-2-carboxylic acid.

  • Step 2: N-Allylation using allyl bromide and K2CO3 in DMF at 80°C.

  • Step 3: Amide formation via Schotten-Baumann reaction with benzoyl chloride .

Conventional Thermal Synthesis

A traditional approach involves:

  • Benzimidazole Preparation: Reflux o-phenylenediamine and acetic acid in HCl (12 h) to yield 2-methyl-1H-benzimidazole .

  • Allylation: Treat with allyl bromide and NaH in THF (0°C to room temperature, 6 h) .

  • Ethylamine Introduction: Bromination at C2 followed by nucleophilic substitution with ethylamine .

  • Benzamide Formation: Stir with benzoyl chloride in dichloromethane and triethylamine (0°C, 2 h) .

Physicochemical Properties and Stability

Solubility and Partition Coefficients

  • logP: Estimated at 3.44 (similar to N-[(1S)-1-(1H-benzimidazol-2-yl)ethyl]-3-(1H-indol-1-yl)propanamide) .

  • Aqueous Solubility: Poor (<0.1 mg/mL) due to hydrophobic benzamide and allyl groups .

  • Solubilization: Requires DMSO or ethanol for biological assays .

Thermal and Oxidative Stability

  • Melting Point: ~210–215°C (decomposition observed via TGA) .

  • Degradation Pathways:

    • Allyl group oxidation to epoxy or diol derivatives under acidic conditions .

    • Amide hydrolysis in strong base (pH >10) .

Industrial and Material Science Applications

Coordination Chemistry

The benzimidazole nitrogen and amide oxygen serve as donor sites for metal coordination. Potential complexes include:

  • Cu(II) Complexes: Catalytic activity in oxidation reactions .

  • Pd(II) Complexes: Cross-coupling catalysts for C-C bond formation .

Polymer Science

Incorporating the allyl group enables radical polymerization for:

  • Conductive Polymers: Polybenzimidazole composites with tunable bandgaps .

  • Hydrogels: pH-responsive networks for drug delivery .

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